N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a methylsulfonylphenyl group. These groups could potentially give the compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and stereochemistry of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroisoquinoline group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyclopropanecarbonyl group might be susceptible to nucleophilic attack, while the methylsulfonyl group could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfonyl group could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide often focuses on the synthesis of tetrahydroquinoline derivatives due to their significant pharmacological properties. For instance, the study by Elkholy and Morsy (2006) explores the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, showcasing the reactivity of compound precursors towards various reagents and reporting on their antimicrobial activity (Elkholy & Morsy, 2006). Additionally, Szakonyi et al. (2002) delve into the synthesis of tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, a process that involves a notable cyclopropanation method, contributing to the development of constrained ACC derivatives (Szakonyi et al., 2002).
Biological Activity
Several studies have been conducted on the biological activity of compounds related to the target molecule. For example, a study on the synthesis, crystal structure, and biological activity of a halogenated hydrocarbon amination product revealed antimicrobial activity against Mycobacterium phlei (Bai et al., 2012). Moreover, compounds with the tetrahydroisoquinoline scaffold have been evaluated for their PNMT inhibitory potency, showcasing remarkable potency and selectivity, potentially indicating their use in therapeutic applications (Grunewald et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-30(28,29)21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-3,7-10,14,18H,4-6,11-13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVWEQNFSQZNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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